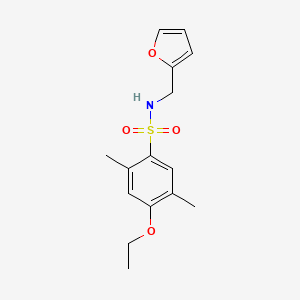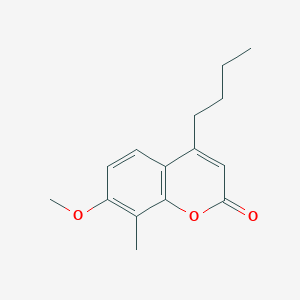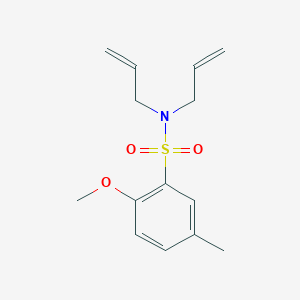
N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BFPF, is a pyrrolidinecarboxamide derivative that has been extensively studied in the field of medicinal chemistry. BFPF has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and as a potential treatment for Alzheimer's disease.
Wirkmechanismus
N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of the caspase pathway, which leads to the breakdown of cellular components and ultimately cell death. N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide's anti-inflammatory effects are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. Finally, N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide's potential as a treatment for Alzheimer's disease is thought to be due to its ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases. N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, which is important for the growth and spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its versatility as a potential treatment for a variety of diseases, including cancer, inflammation, and Alzheimer's disease. Additionally, N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. For example, further studies could be conducted to investigate its potential as a treatment for other diseases, such as diabetes or cardiovascular disease. Additionally, research could be conducted to optimize the synthesis of N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, with the goal of improving its solubility and bioavailability. Finally, further studies could be conducted to investigate the safety and efficacy of N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in clinical trials.
Synthesemethoden
The synthesis of N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with butylamine to form 4-fluorobenzylbutylamine. This intermediate is then reacted with ethyl acetoacetate to form the corresponding pyrrole derivative. The final step involves the reaction of the pyrrole derivative with 4-butoxybenzoyl chloride to form N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential anti-cancer properties. Research has shown that N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has shown promising results as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-2-3-12-27-19-10-6-17(7-11-19)23-21(26)15-13-20(25)24(14-15)18-8-4-16(22)5-9-18/h4-11,15H,2-3,12-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFVYQXJYAVWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-N-isopropylacrylamide](/img/structure/B4934315.png)


![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4934326.png)
![4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine](/img/structure/B4934334.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4934346.png)

![methyl 6-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B4934358.png)
![2-chloro-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4934377.png)
![2-{[1-(cyclopentylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4934380.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene](/img/structure/B4934387.png)

![5-cyclopentyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934392.png)
![2-(4-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4934396.png)